molecular formula C23H26N2O3 B564391 索利芬那辛N-氧化物 CAS No. 180272-28-0

索利芬那辛N-氧化物

货号 B564391
CAS 编号: 180272-28-0
分子量: 378.472
InChI 键: PNHAPLMCCXMFAI-QYYKVDRLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solifenacin N-oxide is an inactive metabolite of the muscarinic receptor antagonist solifenacin . It is also a potential impurity found in commercial preparations of solifenacin . Solifenacin N-oxide is formed when solifenacin is stored under oxidative conditions .


Synthesis Analysis

The N-oxide of solifenacin (M2) is produced by many Cytochrome P450s (CYPs) besides CYP3A4 . The 4R-hydroxy N-oxide of solifenacin (M4) is formed via CYP3A4 only . N-glucuronide of solifenacin (M5) is the product of direct glucuronidation of solifenacin .


Molecular Structure Analysis

Solifenacin N-oxide has a molecular formula of C23H26N2O3 . It is a crystalline solid .


Chemical Reactions Analysis

Solifenacin is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . Solifenacin metabolites are unlikely to contribute to clinical solifenacin effects .


Physical And Chemical Properties Analysis

Solifenacin has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

科学研究应用

药代动力学和代谢物分析

索利芬那辛N-氧化物是索利芬那辛的药理学活性代谢物,索利芬那辛是一种用于治疗膀胱过度活动的毒蕈碱受体拮抗剂 . 在药代动力学研究中,不仅要量化活性药物,还要量化其代谢物,以了解药物的代谢和排泄情况。血浆中索利芬那辛N-氧化物的存在可以指示代谢途径和药物在体内的稳定性。

稳定性指示方法开发

在稳定性指示方法的开发中,索利芬那辛N-氧化物作为主要的降解产物标记物 . 高效液相色谱 (HPLC) 技术经过优化,可以检测和量化这种代谢物,这对评估索利芬那辛药物的货架期和适当的储存条件至关重要。

药物制剂和优化

在索利芬那辛药物的制剂中,了解索利芬那辛N-氧化物的行为可以帮助做出关于赋形剂相容性和制剂稳定性的决定。 它也用于生物等效仿制药的开发,其中杂质谱必须与原药一致 .

作用机制

Target of Action

Solifenacin N-Oxide, also known as Solifenacin (m2) or Solifenacin N1-oxide, primarily targets the M2 and M3 muscarinic receptors . These receptors play a crucial role in the functioning of the bladder .

Mode of Action

Solifenacin N-Oxide is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

Solifenacin N-Oxide undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin can undergo direct glucuronidation .

Pharmacokinetics

Solifenacin N-Oxide is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .

Result of Action

The antagonism of the M2 and M3 muscarinic receptors in the bladder by Solifenacin N-Oxide results in the treatment of an overactive bladder . It may help with incontinence, urinary frequency, and urinary urgency .

Action Environment

The action of Solifenacin N-Oxide can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day . Therefore, these factors should be considered when prescribing Solifenacin N-Oxide.

未来方向

Solifenacin (5 mg/day) is superior to extended-release (ER) tolterodine (4 mg/day) in reducing incontinence episodes (mean −1.30 vs −0.90, p = 0.018) and is superior to propiverine (20 mg/day) at the dose of 10 mg/day in reducing urgency (−2.30 vs −2.78, p = 0.012) and nocturia episodes . Based on withdrawal rates due to adverse effects during the 52-week treatment period, solifenacin appears to have better tolerability than immediate-release (IR) oxybutynin 10–15 mg/day and IR tolterodine 4 mg/day .

属性

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHAPLMCCXMFAI-QYYKVDRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180272-28-0
Record name Solifenacin N1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLIFENACIN N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin N1-oxide
Reactant of Route 2
Reactant of Route 2
Solifenacin N1-oxide
Reactant of Route 3
Reactant of Route 3
Solifenacin N1-oxide
Reactant of Route 4
Solifenacin N1-oxide
Reactant of Route 5
Solifenacin N1-oxide
Reactant of Route 6
Solifenacin N1-oxide

Q & A

Q1: How is Solifenacin N-oxide identified in the context of Solifenacin Succinate analysis?

A1: Research by [] describes the development of a gradient, reverse-phase high-performance liquid chromatography (HPLC) method specifically designed to detect and quantify impurities in Solifenacin Succinate. This method successfully separated Solifenacin Succinate from Solifenacin N-oxide, achieving a resolution greater than 3.0. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the identity of Solifenacin N-oxide, particularly when it emerged as a significant degradation product under oxidative stress conditions during stability testing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。